molecular formula C5H9NO5S B143690 3-((Carboxymethyl)sulfinyl)alanine CAS No. 5439-87-2

3-((Carboxymethyl)sulfinyl)alanine

Cat. No.: B143690
CAS No.: 5439-87-2
M. Wt: 195.20 g/mol
InChI Key: DUGSIUCROZRSMS-UHFFFAOYSA-N
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Description

3-((Carboxymethyl)sulfinyl)alanine, also known as L-Alanine, 3-[®-(carboxymethyl)sulfinyl]-, is an organic compound with the molecular formula C5H9NO5S. It is a derivative of alanine, where the carboxymethyl group is attached to the sulfur atom, forming a sulfinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Carboxymethyl)sulfinyl)alanine can be achieved through several methods. One common approach involves starting from L-glycine and undergoing a series of chemical reactions to obtain the target compound . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the sulfinyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-((Carboxymethyl)sulfinyl)alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfinyl group and the carboxymethyl group attached to the alanine backbone .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce sulfide derivatives .

Mechanism of Action

The mechanism of action of 3-((Carboxymethyl)sulfinyl)alanine involves its interaction with specific molecular targets and pathways. The sulfinyl group plays a crucial role in its reactivity and interactions with other molecules. The compound may act as a modulator of certain biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3-(carboxymethylsulfinyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGSIUCROZRSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-87-2
Record name Carbocysteine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15388
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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